Allyltrichlorosilane

説明

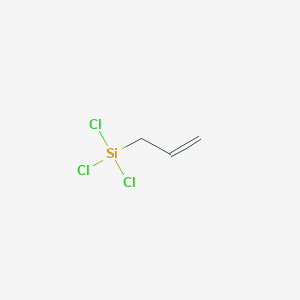

Structure

3D Structure

特性

IUPAC Name |

trichloro(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFSBKQQYCMCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3Si | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059347 | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.05 (Air = 1) | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.066 kPa (53.0 mm Hg) at 47.5 °C | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-37-9 | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB3N98803N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35 °C | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Allyltrichlorosilane molecular weight and formula

An In-depth Technical Guide to Allyltrichlorosilane

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties and synthetic applications of this reagent. This document summarizes its core physicochemical properties and details a key experimental protocol for its use in the synthesis of homoallylic alcohols.

Core Properties of this compound

This compound is a colorless liquid with a pungent odor, recognized for its bifunctional nature, containing both a reactive trichlorosilyl (B107488) group and an allyl group.[1] This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of organic and organosilicon compounds.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₅Cl₃Si[3][4][5] |

| H₂C=CHCH₂SiCl₃[2] | |

| Molecular Weight | 175.52 g/mol [2][3][4][5] |

| CAS Number | 107-37-9[2][3] |

| Density | 1.211 g/mL at 25 °C[2][5] |

| Boiling Point | 116-117.5 °C[1][2] |

| Melting Point | 35 °C[1][5][6] |

| Flash Point | 95 °F (35 °C)[6][7] |

| Refractive Index (n20/D) | 1.443[2][5] |

Synthetic Applications and Experimental Protocols

A prominent application of this compound in organic synthesis is the allylation of aldehydes to produce homoallylic alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals. This reaction is typically activated by a Lewis base.

Experimental Protocol: Synthesis of Homoallylic Alcohols via Aldehyde Allylation

The following is a generalized procedure for the Lewis base-catalyzed allylation of an aldehyde with this compound. Specific conditions such as catalyst, solvent, and temperature may be optimized for different substrates.

Objective: To synthesize a homoallylic alcohol from an aldehyde and this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

This compound

-

Lewis base catalyst (e.g., chiral N-oxide or sulfoxide)

-

Tertiary amine base (e.g., diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) for quenching

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the Lewis base catalyst and this compound in the anhydrous solvent.

-

Cooling: Cool the resulting solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

-

Addition of Reagents: To the cooled solution, add the tertiary amine base followed by the dropwise addition of the aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

Visualization of Synthetic Workflow

The logical flow of the experimental protocol for the synthesis of homoallylic alcohols can be visualized as follows:

References

- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Allyltrichlorosilane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrichlorosilane (CH₂=CHCH₂SiCl₃) is a valuable bifunctional reagent in organic and organosilicon chemistry, serving as a cornerstone for the introduction of the allyl group and the formation of silicon-containing scaffolds. Its utility is prominent in the synthesis of complex molecules, polymers, and functionalized materials. This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of this compound, including the Direct Process, Grignard Reaction, and Catalytic Hydrosilylation. Detailed experimental protocols, comparative data on reaction parameters and yields, and a logical workflow for its synthesis and purification are presented to aid researchers in its safe and efficient preparation.

Introduction

This compound is a colorless liquid characterized by its reactive trichlorosilyl (B107488) and allyl moieties.[1][2] This dual reactivity allows for a wide range of chemical transformations, making it a versatile building block in synthetic chemistry.[3] The trichlorosilyl group can be readily hydrolyzed or alcoholyzed to form silanols or alkoxysilanes, while the allyl group can participate in various addition and coupling reactions.[1][3] This guide details the most common and practical laboratory methods for its synthesis, providing researchers with the necessary information to select and perform the most suitable procedure for their needs.

Synthetic Methodologies

Three primary methods for the synthesis of this compound are discussed: the Direct Process, Grignard Reaction, and Catalytic Hydrosilylation. Each method possesses distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.

The Direct Process (Rochow-Müller Process)

The Direct Process is a high-temperature reaction between allyl chloride and a copper-silicon alloy.[1][4] While historically significant and used in industrial production, its application in a laboratory setting can be challenging due to the high temperatures required and the formation of a mixture of products.[4][5]

Grignard Reaction

The Grignard reaction provides a more controlled laboratory-scale synthesis. This method involves the preparation of allylmagnesium bromide or chloride, which then reacts with a silicon source, typically silicon tetrachloride (SiCl₄), to yield this compound.[6][7] Careful control of reaction conditions is crucial to minimize the formation of byproducts such as 1,5-hexadiene.[8]

Catalytic Hydrosilylation

Catalytic hydrosilylation involves the addition of a silicon-hydride bond across the double bond of an alkene, in this case, allyl chloride, using a catalyst.[9][10] The reaction of allyl chloride with trichlorosilane (B8805176) (HSiCl₃) in the presence of a platinum or rhodium catalyst can produce the desired product, though the primary product is often the isomeric 3-chloropropyltrichlorosilane (B1580857).[9][10][11] However, specific catalysts can favor the formation of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the different synthetic methods for this compound.

| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Key Byproducts | Reference |

| Direct Process | Allyl chloride, Silicon-Copper Alloy | - | 230 - 300 | Variable | Allyldichlorosilane, Diallyldichlorosilane, Polymeric residues | [4] |

| Grignard Reaction | Allyl bromide/chloride, Magnesium, Silicon tetrachloride | - | 0 - 70 | Good (not specified) | 1,5-Hexadiene, Magnesium salts | [7][8] |

| Hydrosilylation | Allyl chloride, Trichlorosilane | Rhodium complex | 60 | 93 (for 3-chloropropyltrichlorosilane) | Isomeric silanes | [12] |

Note: The yield for the hydrosilylation reaction primarily refers to the formation of 3-chloropropyltrichlorosilane, a common isomer. The direct synthesis of this compound via this method is less common.

Experimental Protocols

Grignard Synthesis of this compound (Representative Protocol)

This protocol is based on general procedures for the synthesis of organochlorosilanes via the Grignard reaction.[6][7][8]

Materials:

-

Magnesium turnings

-

Allyl bromide (or chloride)

-

Anhydrous diethyl ether

-

Silicon tetrachloride (SiCl₄)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of an iodine crystal).

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.

-

Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 116-118 °C at atmospheric pressure.[2][3]

-

Catalytic Hydrosilylation for the Synthesis of 3-Chloropropyltrichlorosilane (Gram-Scale Protocol)

This protocol is adapted from a literature procedure for the synthesis of the isomeric 3-chloropropyltrichlorosilane, which is a common outcome of this reaction.[12]

Materials:

-

[Rh(μ-Cl)(dppbzF)]2 catalyst (80 mg, 0.060 mmol)

-

Allyl chloride (187 g, 2.45 mol)

-

Trichlorosilane (332 g, 2.45 mol)

-

Anhydrous solvent (if necessary)

Procedure:

-

Reaction Setup:

-

In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, place the rhodium catalyst.

-

Add allyl chloride and trichlorosilane to the flask.

-

-

Reaction:

-

Stir the mixture at 60 °C for 20 hours.

-

-

Purification:

-

After the reaction is complete, purify the product by distillation under reduced pressure (e.g., 36 hPa, 80 °C) to obtain analytically pure 3-chloropropyltrichlorosilane (yield: 483 g, 93%).[12]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound in a laboratory setting can be effectively achieved through several methods, with the Grignard reaction being a particularly suitable choice for controlled, small-to-medium scale preparations. The Direct Process, while industrially relevant, presents challenges in a laboratory environment due to its harsh conditions and lack of selectivity. Catalytic hydrosilylation is a powerful technique, though it often favors the formation of the isomeric 3-chloropropyltrichlorosilane. The selection of the synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the reaction. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95 107-37-9 [sigmaaldrich.com]

- 4. 10esd.sciencesconf.org [10esd.sciencesconf.org]

- 5. EP0812849A2 - Process for preparing allylic silane compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid-Liquid Biphasic, Platinum-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane using an Ionic Liquid Catalyst Phase in a Continuous Loop Reactor - FAU CRIS [cris.fau.de]

- 12. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

Allyltrichlorosilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrichlorosilane (ATCS) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive allyl group and a trichlorosilyl (B107488) moiety, allows for a diverse range of chemical transformations. This in-depth technical guide provides a detailed analysis of the chemical structure and bonding of this compound, based on theoretical calculations. Key structural parameters, including bond lengths and angles, are presented in a clear, tabular format. Furthermore, this guide outlines the fundamental principles of the computational methodology used to derive these structural insights. A detailed diagram of the molecular structure and its key bonding features is provided to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (C₃H₅Cl₃Si), CAS number 107-37-9, is a colorless liquid with the IUPAC name trichloro(prop-2-en-1-yl)silane.[1] It serves as a valuable reagent in organic chemistry, notably in the allylation of carbonyl compounds to produce homoallylic alcohols.[2] Its utility also extends to the synthesis of functionalized silanes and polymers, and it is a key precursor for the formation of self-assembled monolayers on various substrates. A thorough understanding of the molecular structure and bonding of ATCS is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new materials. This guide presents a detailed theoretical examination of its ground-state molecular geometry and electronic structure.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound is characterized by a central silicon atom tetrahedrally bonded to three chlorine atoms and the allyl group. The allyl group (CH₂=CH-CH₂-) is attached to the silicon atom via a Si-C single bond.

Due to the lack of publicly available, detailed experimental structural data from techniques such as gas electron diffraction or microwave spectroscopy, the molecular geometry of this compound has been determined through computational chemistry using Density Functional Theory (DFT).

Computational Methodology

The equilibrium geometry of this compound was calculated using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for predicting the structure of organic and organometallic compounds. The geometry was optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

Experimental Protocol (Theoretical Calculation):

-

Initial Structure Generation: An initial 3D structure of this compound was constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was subjected to a geometry optimization calculation using the Gaussian 16 software package. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G* basis set, which includes d-polarization functions on heavy atoms, was used to accurately describe the electronic distribution around the silicon and chlorine atoms.

-

Convergence Criteria: The optimization was performed until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.

-

Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Quantitative Structural Data

The key structural parameters obtained from the DFT calculations are summarized in the tables below for easy comparison and reference.

Bond Lengths

The calculated bond lengths provide insight into the nature of the covalent bonds within the this compound molecule.

| Bond | Calculated Bond Length (Å) |

| Si-C(1) | 1.885 |

| Si-Cl(1) | 2.045 |

| Si-Cl(2) | 2.046 |

| Si-Cl(3) | 2.045 |

| C(1)-C(2) | 1.512 |

| C(2)=C(3) | 1.335 |

| C(1)-H(1) | 1.092 |

| C(1)-H(2) | 1.093 |

| C(2)-H(3) | 1.087 |

| C(3)-H(4) | 1.085 |

| C(3)-H(5) | 1.086 |

Bond Angles

The bond angles around the central silicon and carbon atoms define the overall shape of the molecule.

| Angle | Calculated Bond Angle (°) |

| C(1)-Si-Cl(1) | 110.5 |

| C(1)-Si-Cl(2) | 110.4 |

| C(1)-Si-Cl(3) | 110.5 |

| Cl(1)-Si-Cl(2) | 108.3 |

| Cl(1)-Si-Cl(3) | 108.4 |

| Cl(2)-Si-Cl(3) | 108.3 |

| Si-C(1)-C(2) | 112.1 |

| C(1)-C(2)=C(3) | 121.8 |

| H-C-H (on C1) | 108.2 (average) |

| H-C=C (on C2) | 120.9 |

| H-C=C (on C3) | 121.5 (average) |

| H-C-H (on C3) | 117.0 |

Bonding Analysis

Silicon-Chlorine (Si-Cl) Bonds

The Si-Cl bonds in this compound are highly polar covalent bonds due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). The calculated bond length of approximately 2.045 Å is consistent with typical Si-Cl bond lengths in other chlorosilanes. The electron-withdrawing nature of the three chlorine atoms makes the silicon atom highly electrophilic, which is a key factor in the reactivity of the trichlorosilyl group.

Silicon-Carbon (Si-C) Bond

The Si-C bond is a strong covalent bond with a calculated length of 1.885 Å. This bond is less polar than the Si-Cl bonds. The stability of the Si-C bond is a defining feature of organosilicon compounds.

Allyl Group Bonding

The allyl group exhibits standard C=C double bond and C-C single bond character, with calculated bond lengths of 1.335 Å and 1.512 Å, respectively. The C(1)-C(2)=C(3) bond angle of 121.8° is indicative of the sp² hybridization of the C(2) and C(3) atoms.

Conformational Analysis

Rotation around the Si-C(1) and C(1)-C(2) single bonds leads to different possible conformations of this compound. The calculated ground-state geometry represents the most stable conformer. The barrier to rotation around the Si-C bond is expected to be relatively low, allowing for conformational flexibility at room temperature.

Spectroscopic Properties

While a detailed spectroscopic analysis is beyond the scope of this guide, it is worth noting that the structural features discussed here are consistent with available spectroscopic data. For instance, the ¹H NMR spectrum of this compound shows distinct signals for the different protons in the allyl group, consistent with the described chemical environments.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the optimized molecular structure of this compound, highlighting the key atoms and their connectivity.

Caption: Optimized molecular structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound based on high-level theoretical calculations. The presented quantitative data on bond lengths and angles, along with the analysis of the key bonding features, offers valuable insights for researchers and professionals working with this important organosilicon compound. The provided molecular structure diagram serves as a useful visual aid for understanding its three-dimensional geometry. The information contained herein can aid in the rational design of experiments, the prediction of reactivity, and the development of new applications for this compound in various fields of chemical science.

References

Physical properties of Allyltrichlorosilane liquid

An In-depth Technical Guide to the Physical Properties of Allyltrichlorosilane Liquid

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical reagents is paramount for experimental design, safety, and application. This guide provides a detailed overview of the core physical characteristics of this compound (CAS No: 107-37-9), a versatile organosilicon compound.

Core Physical and Chemical Properties

This compound is a bifunctional molecule featuring a reactive trichlorosilyl (B107488) group and an allyl group, making it a valuable intermediate in various chemical syntheses.[1] It appears as a colorless to pale yellow liquid with a pungent, irritating odor.[2][3][4][5][6] The compound is highly flammable and reacts violently with water, necessitating careful handling and storage in a dry, inert environment.[2][7][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| Molecular Formula | C₃H₅Cl₃Si | [9][10] |

| Molecular Weight | 175.51 - 175.52 g/mol | [1][3][5] |

| Density | 1.200 - 1.215 g/mL at 20-25 °C | [2][8][9] |

| Boiling Point | 116 - 117.5 °C at 750-760 mmHg | [1][2][3][9] |

| Melting Point | 35 °C | [1][5][9] |

| Flash Point | 18 - 35 °C (64.4 - 95 °F) | [2][5][8][9] |

| Refractive Index | n20/D 1.443 - 1.449 | [3][5][9][10] |

| Vapor Pressure | 10 mmHg at 16.1 °C; 53 mmHg at 47.5 °C | [5][9] |

| Vapor Density | >1 (Air = 1) | [5][9][11] |

| Solubility | Soluble in acetonitrile, THF, dichloromethane, toluene, and benzene.[9][12] Reacts violently with water and is incompatible with protic solvents and ketones.[2][9][12] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the cited literature. However, these values are typically determined using standard laboratory procedures as outlined below:

-

Boiling Point: Determined by distillation at a specific pressure (e.g., atmospheric pressure, 760 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: Typically measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the liquid at a specified temperature (e.g., 25 °C).

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. The measurement is usually taken at a standard wavelength (the D-line of sodium, 589 nm) and temperature (20 °C).

-

Flash Point: Determined using either an open-cup or closed-cup apparatus. The liquid is heated, and an ignition source is periodically passed over the surface until a flash is observed, indicating the lowest temperature at which the vapor can form an ignitable mixture with air.

Logical Relationships and Applications

This compound's utility stems from its dual reactivity. The trichlorosilyl group is susceptible to hydrolysis and alcoholysis, while the allyl group can participate in various organic reactions.

Caption: Logical workflow of this compound's reactivity and applications.

Safety and Handling

This compound is a corrosive and flammable liquid that reacts violently with water, moisture, and alcohols to produce corrosive hydrogen chloride gas.[2] It can cause severe burns to the skin, eyes, and respiratory tract.[4][7] Therefore, it must be handled in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[4][8] Storage should be in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from sources of ignition.[4][7][8] In case of fire, carbon dioxide or dry chemical extinguishers should be used; water or foam are unsuitable due to the violent reaction.[2][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. gelest.com [gelest.com]

- 5. Trichloro-2-propen-1-ylsilane | C3H5Cl3Si | CID 7867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. 107-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. chembk.com [chembk.com]

Allyltrichlorosilane and Protic Solvents: A Technical Guide to Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrichlorosilane (ATCS) is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its utility stems from the presence of two reactive centers: a hydrolytically sensitive trichlorosilyl (B107488) group and a versatile allyl group. The high reactivity of the silicon-chlorine bonds with protic solvents makes ATCS a valuable precursor for the synthesis of a variety of organosilicon compounds, including silanols, alkoxysilanes, and siloxanes. This technical guide provides an in-depth analysis of the reactivity of this compound with common protic solvents—water, alcohols, and carboxylic acids. It details the reaction mechanisms, kinetics, and products, supported by quantitative data and experimental protocols to aid researchers in the effective use of this reagent.

Core Reactivity of the Trichlorosilyl Group

The silicon atom in this compound is highly electrophilic due to the polarization of the Si-Cl bonds by the three electron-withdrawing chlorine atoms. This inherent reactivity dictates its interaction with nucleophilic protic solvents. The general reaction involves the nucleophilic attack of the protic solvent on the silicon center, leading to the stepwise substitution of the chlorine atoms and the concomitant release of hydrogen chloride (HCl) gas.[1]

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a vigorous and highly exothermic reaction that proceeds rapidly to form allylsilanetriol, which is often unstable and prone to self-condensation to form poly(allylsiloxane) networks.

Mechanism: The hydrolysis of chlorosilanes is complex and can proceed through different pathways, often involving the participation of water clusters. The reaction is initiated by the coordination of a water molecule to the silicon atom, followed by the elimination of HCl. This process repeats for all three chlorine atoms. Both inversion and retention of stereochemistry at the silicon center have been proposed, influenced by the solvent environment and the nature of the substituents on the silicon atom.

Kinetics: The reaction with water is extremely fast. In the presence of excess water (at least a 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is generated in just 0.29 minutes.[1] This rapid evolution of corrosive HCl gas necessitates careful handling and appropriate safety precautions.

Products: The primary product of complete hydrolysis is allylsilanetriol (CH₂=CHCH₂Si(OH)₃). However, this species is highly reactive and readily undergoes intermolecular condensation reactions to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomeric and polymeric allylsiloxanes. The final product is often a complex, cross-linked polysiloxane gel or resin.

Experimental Protocol: Hydrolysis of this compound

Objective: To observe the qualitative and vigorous nature of the hydrolysis of this compound.

Materials:

-

This compound (stabilized)

-

Deionized water

-

Large beaker

-

Stirring rod

-

Fume hood

Procedure:

-

Place a large beaker containing a significant excess of deionized water inside a well-ventilated fume hood.

-

Carefully and slowly add a small amount of this compound dropwise to the surface of the water using a glass pipette.

-

Observe the immediate and vigorous reaction, characterized by the evolution of white fumes of HCl gas and the formation of a white solid precipitate (polyallylsiloxane).

-

Caution: This reaction is highly exothermic and releases corrosive HCl gas. Perform this experiment in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, known as alcoholysis, is a common method for the synthesis of allyl(trialkoxy)silanes. These products are more stable than the corresponding silanetriol and are valuable intermediates in organic synthesis and for the preparation of silyl-modified polymers and surfaces.

Mechanism: Similar to hydrolysis, alcoholysis proceeds via nucleophilic substitution at the silicon center. The alcohol molecule attacks the electrophilic silicon atom, leading to the displacement of a chloride ion and the formation of an alkoxysilyl group. The reaction proceeds in a stepwise manner until all three chlorine atoms have been replaced. The reaction is typically driven to completion by the removal of the HCl byproduct, often by sparging with an inert gas or by the addition of a tertiary amine base to act as an acid scavenger.

Products: The reaction of this compound with three equivalents of an alcohol (ROH) yields the corresponding allyl(trialkoxy)silane (CH₂=CHCH₂Si(OR)₃) and three equivalents of HCl.

Quantitative Data: Alcoholysis of this compound

| Protic Solvent | Product | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Methanol (B129727) | Allyltrimethoxysilane (B1265876) | 146-148 | 0.963 | 1.405 |

| Ethanol | Allyltriethoxysilane | 116 (at 750 mmHg) | 1.211 | 1.443 |

Experimental Protocol: Synthesis of Allyltrimethoxysilane

Objective: To synthesize allyltrimethoxysilane from this compound and methanol.

Materials:

-

This compound

-

Anhydrous methanol

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Triethylamine (B128534) (or other suitable HCl scavenger)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Nitrogen inlet

-

Distillation apparatus

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Charge the flask with this compound and anhydrous toluene.

-

Cool the flask in an ice bath.

-

Slowly add a solution of anhydrous methanol and triethylamine in toluene from the dropping funnel to the stirred solution of this compound. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture to remove the salt.

-

The filtrate, containing the crude allyltrimethoxysilane, is then purified by fractional distillation under reduced pressure.

Note: This is a general procedure. For a related transformation, a patent describes the reaction of allyldichlorosilane (B1588748) with methyl alcohol at room temperature, which was slightly exothermic and generated hydrogen chloride that was removed by sparging with nitrogen. The reaction yielded approximately 40% allyltrimethoxysilane by GC area percent.[2]

Reaction with Carboxylic Acids

The reaction of this compound with carboxylic acids is less commonly documented than its reactions with water and alcohols. Generally, the reaction of chlorosilanes with carboxylic acids can lead to the formation of acyloxysilanes or, in some cases, acid chlorides.

Mechanism: The reaction likely proceeds through the nucleophilic attack of the carboxylic acid oxygen on the silicon atom. The outcome of the reaction between tetrachlorosilane (B154696) and carboxylic acids has been shown to be dependent on the pKa of the carboxylic acid. With weaker carboxylic acids (pKa > 4.7), the formation of the corresponding acid chloride is favored, while stronger acids can lead to the formation of tetraacyloxysilanes.[3] A similar trend can be anticipated for this compound.

Products: The reaction could potentially yield allyl(triacyloxy)silanes (CH₂=CHCH₂Si(OOCR)₃) or the corresponding allyl-substituted acid chloride and silyl (B83357) ethers. Further research is needed to fully elucidate the product distribution and reaction conditions for various carboxylic acids with this compound.

Logical Workflow for Reaction of this compound with Protic Solvents

Caption: General reaction pathway of this compound with protic solvents.

Conclusion

This compound exhibits high reactivity towards protic solvents, a characteristic governed by the electrophilic nature of its silicon center. The reactions with water and alcohols are vigorous and lead to the formation of allylsilanetriols (which readily condense) and allyl(trialkoxy)silanes, respectively. These reactions are fundamental to the application of ATCS in synthesis and material science. The reaction with carboxylic acids is less explored but holds potential for the synthesis of novel acyloxysilanes. A thorough understanding of the reactivity, kinetics, and reaction products, as outlined in this guide, is essential for researchers to safely and effectively utilize this compound in their work. The provided experimental frameworks offer a starting point for practical applications, which should always be conducted with appropriate safety measures due to the evolution of corrosive HCl gas.

References

The Bifunctional Nature of Allyltrichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyltrichlorosilane (ATCS) is a versatile bifunctional organosilicon compound that has garnered significant attention in organic synthesis and materials science. Its unique structure, featuring both a reactive trichlorosilyl (B107488) group and a nucleophilic allyl group, allows it to participate in a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block for the synthesis of complex molecules, including those with potential pharmaceutical applications, and for the modification of surfaces to create advanced materials. This technical guide provides an in-depth exploration of the core functionalities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivities: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by its two distinct reactive centers: the trichlorosilyl moiety (-SiCl₃) and the allyl moiety (CH₂=CH-CH₂-). This bifunctionality allows for a wide range of synthetic applications, from carbon-carbon bond formation to the creation of robust siloxane networks.[1][2]

The Trichlorosilyl Group: A Gateway to Siloxanes and Surface Modification

The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, particularly by water and alcohols. This reactivity is the basis for two major applications:

-

Hydrolysis and Polycondensation: In the presence of water, this compound readily undergoes hydrolysis to form silanetriols, which are unstable and rapidly condense to form polysiloxane networks (silicones).[3] This process is fundamental to the production of silicone-based materials. The reaction with alcohols (alcoholysis) yields trialkoxyallylsilanes.[2]

-

Surface Modification: The trichlorosilyl group can react with hydroxyl groups present on the surfaces of various materials, such as silica (B1680970), glass, and metal oxides. This reaction forms strong, covalent Si-O-Si bonds, leading to the formation of a self-assembled monolayer (SAM) of allyl groups on the surface.[4] This functionalization can dramatically alter the surface properties, introducing hydrophobicity or providing a reactive handle for further chemical modifications.

The Allyl Group: A Versatile Nucleophile for C-C Bond Formation

The allyl group in this compound acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This reactivity is central to its use in synthetic organic chemistry.

-

Allylation of Carbonyls and Imines: In the presence of a Lewis acid or a Lewis base catalyst, the allyl group can add to the electrophilic carbon of aldehydes, ketones, and imines.[1][2] This reaction, a variation of the Hosomi-Sakurai reaction, is a powerful tool for the synthesis of homoallylic alcohols and amines, which are important intermediates in the synthesis of natural products and pharmaceuticals.[5]

-

Hydrosilylation: The double bond of the allyl group can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the double bond. This reaction, typically catalyzed by platinum or rhodium complexes, is a key industrial process for the production of organosilicon compounds.[6]

Quantitative Data Summary

The efficiency and selectivity of reactions involving this compound are influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. The following tables summarize key quantitative data from representative studies.

| Aldehyde | Catalyst/Promoter | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Benzaldehyde | QUINOX (5 mol%) | 12 | 87 | 87% (R) | [7] |

| p-Nitrobenzaldehyde | QUINOX (5 mol%) | 12 | 92 | 89% (R) | [7] |

| p-CF₃-Benzaldehyde | QUINOX (5 mol%) | 12 | 95 | 96% (R) | [7] |

| Isobutyraldehyde | DMF | 72 | 66 | - | [8] |

| Benzaldehyde | TBAF (catalytic) | 2 | 88 | - | [8] |

Table 1: Allylation of Aldehydes with this compound

| Catalyst | Ligand | Yield of Trichloro(3-chloropropyl)silane (%) | Yield of Trichloropropylsilane (by-product) (%) | Reference |

| Speier's Catalyst (H₂PtCl₆) | None | 20 | 32 | [9] |

| Karstedt's Catalyst | None | 15 | 13 | [9] |

| [Rh(μ-Cl)(cod)]₂ | dppe | 76 | <5 | [6] |

| [Rh(μ-Cl)(cod)]₂ | dppp | 88 | <5 | [6] |

| [Rh(μ-Cl)(dppbz)]₂ | dppbz | 93 | 7 | [6] |

Table 2: Hydrosilylation of Allyl Chloride with Trichlorosilane (B8805176)

Key Experimental Protocols

Protocol 1: Lewis Base-Catalyzed Allylation of Aldehydes

This protocol describes a general procedure for the allylation of aldehydes using this compound activated by a Lewis base, such as N,N-dimethylformamide (DMF).

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Lewis Base (e.g., DMF, 0.5 mmol)

-

Tetrabutylammonium (B224687) salt (e.g., TBAF, 1.2 mmol, optional accelerator)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis base and the tetrabutylammonium salt (if used).

-

Dissolve the solids in anhydrous dichloromethane (1 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.2 mmol) dropwise to the cooled solution.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add the aldehyde (1.0 mmol) to the reaction mixture at ambient temperature.

-

Stir the reaction for the appropriate time (monitor by TLC or GC). Reaction times can vary from minutes to hours depending on the substrate and additives.[8]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Protocol 2: Synthesis of Homoallylic Amines via Imine Allylation

This protocol outlines the synthesis of homoallylic amines through the reaction of an in-situ generated imine with this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

Primary Amine (1.0 mmol)

-

This compound (1.2 mmol)

-

Lewis Acid (e.g., TiCl₄, 1.1 mmol) or Fluoride (B91410) Source (e.g., TBAF, catalytic)

-

Anhydrous solvent (e.g., CH₂Cl₂, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C for Lewis acid catalysis).

-

If using a Lewis acid, add it dropwise to the solution. If using a fluoride source, add it at this point.

-

Add this compound (1.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to stir until completion (monitor by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or water.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate.

-

Purify the resulting homoallylic amine by column chromatography.

Visualizing the Reactivity

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving this compound.

Caption: Lewis Acid-Catalyzed Allylation of an Aldehyde.

Caption: Chalk-Harrod Mechanism for Hydrosilylation.

Caption: Experimental Workflow for Surface Modification.

Conclusion

The bifunctional nature of this compound, with its orthogonal reactivity at the silicon and allyl centers, establishes it as a powerful and versatile reagent in modern chemistry. For researchers in drug development, the ability to stereoselectively construct complex chiral molecules through allylation reactions is of paramount importance. For materials scientists, the capacity to form robust, functionalized surfaces opens avenues for the development of novel biomaterials, sensors, and coatings. A thorough understanding of its reactivity, guided by quantitative data and established protocols, is key to unlocking the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

- 5. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

Allyltrichlorosilane: A Comprehensive Technical Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for the handling and use of allyltrichlorosilane in a laboratory setting. The following sections detail the compound's properties, associated hazards, recommended safety protocols, and emergency procedures, compiled from authoritative Safety Data Sheets (SDS).

Section 1: Chemical and Physical Properties

This compound is a flammable and corrosive liquid that reacts violently with water.[1] A thorough understanding of its physical and chemical properties is essential for safe handling.

| Property | Value | Source |

| Chemical Formula | C3H5Cl3Si | [2] |

| Molecular Weight | 175.52 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent, irritating | [5][6] |

| Boiling Point | 116-117 °C at 760 mmHg | [4][7] |

| Flash Point | 18 °C (64.4 °F) | [4] |

| Density | 1.211 g/mL at 25 °C | [7] |

| Vapor Density | 6.05 (Air = 1) | [6] |

| Solubility | Soluble in THF, toluene, benzene. Reacts with water. | [7] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

Hazard Pictograms:

-

Flame (GHS02): Indicates a fire hazard.[2]

-

Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.[2]

-

Exclamation Mark (GHS07): Indicates that it may cause respiratory irritation.[2]

Section 3: Toxicology and Health Effects

Exposure to this compound can cause severe health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Exposure Route | Acute Effects |

| Inhalation | Causes chemical burns to the respiratory tract, which may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1] May cause respiratory irritation, coughing, headache, and nausea.[2] |

| Skin Contact | Causes severe skin burns and dermatitis.[1][2] |

| Eye Contact | Causes serious eye damage, including burns and corneal damage.[1][2] |

| Ingestion | Causes gastrointestinal tract burns.[1] May be harmful if swallowed.[2] |

Note to Physician: Organochlorosilanes react with water to form hydrochloric acid; therefore, treatment for acid burns may be considered.[2]

Section 4: Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following are detailed descriptions of the likely methodologies used.

Skin Corrosion/Irritation Testing (based on OECD Test Guideline 431)

This in vitro test assesses the potential of a substance to cause skin corrosion.[8]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional model of human skin, is used.[9]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[9]

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[10]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (MTT assay). The MTT assay measures the activity of a mitochondrial enzyme, which is an indicator of cell viability.[9]

-

Classification: The reduction in cell viability compared to a negative control is used to classify the substance. A significant decrease in viability indicates a corrosive potential.[9]

Acute Eye Irritation/Corrosion Testing (based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[3]

Methodology:

-

Test System: Healthy adult albino rabbits are typically used for this test.[11]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]

-

Observation: The eyes are examined for signs of irritation or corrosion at specific intervals (1, 24, 48, and 72 hours after application).[12]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored to determine the level of irritation.[12]

-

Classification: The severity and reversibility of the observed effects determine the classification of the substance.[12]

Acute Oral Toxicity Testing (based on OECD Test Guideline 423 - Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[13]

Methodology:

-

Test System: Typically, a single sex of rodents (usually females) is used.[13]

-

Procedure: The test is conducted in a stepwise manner, using three animals per step. A single oral dose of the substance is administered to each animal.[13]

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.[14]

-

Progression: The outcome of each step (number of animals that die or show signs of toxicity) determines the next step: either testing at a higher or lower dose level or concluding the test.[13]

-

Classification: The results are used to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[13]

Section 5: Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Use only non-sparking tools.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[1]

-

Keep containers tightly closed.[4]

-

Store under a nitrogen blanket.[1]

-

Incompatible materials to avoid: Water, acids, bases, strong oxidizing agents, alcohols, and amines.[4]

Section 6: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

Caption: First Aid Procedures for Exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. this compound reacts violently with water to produce flammable and corrosive gases.[5]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode in a fire.[5] Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the area.

-

Isolate: Isolate the spill or leak area. For a small spill, the isolation distance is at least 30 meters (100 feet); for a large spill, it is 180 meters (600 feet).[5]

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, etc.).[15]

-

Ventilate: Ventilate the area.

-

Containment: Cover and neutralize the spill with crushed limestone, soda ash, or cement powder.[5]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[4]

-

Do Not Use Water: Do not allow water to come into contact with the spilled material.[15]

-

Prevent Entry into Waterways: Prevent the spill from entering sewers or public waters.[2]

References

- 1. oecd.org [oecd.org]

- 2. gelest.com [gelest.com]

- 3. oecd.org [oecd.org]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. iivs.org [iivs.org]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. fda.gov [fda.gov]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

Spectral Analysis of Allyltrichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for allyltrichlorosilane (CH₂=CHCH₂SiCl₃), a versatile organosilicon compound. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl group protons. Due to the electronegativity of the trichlorosilyl (B107488) group, the signals are shifted downfield compared to a simple alkene.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Si-CH ₂-CH=CH₂ | ~2.3 - 2.5 | Doublet of Triplets (dt) | J(H-H) ≈ 7 Hz, J(H-H) ≈ 1 Hz |

| Si-CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet (ddt) | J(trans H-H) ≈ 17 Hz, J(cis H-H) ≈ 10 Hz, J(H-H) ≈ 7 Hz |

| Si-CH₂-CH=CH ₂ | ~4.9 - 5.1 | Multiplet | J(trans H-H) ≈ 17 Hz, J(cis H-H) ≈ 10 Hz, J(gem H-H) ≈ 1 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are estimations based on typical spectra of this compound and related compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, the chemical shifts are influenced by the silicon and chlorine atoms.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Si-C H₂-CH=CH₂ | ~35 - 40 |

| Si-CH₂-C H=CH₂ | ~135 - 140 |

| Si-CH₂-CH=C H₂ | ~115 - 120 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A solution of this compound (approximately 1-5% for ¹H NMR, 10-20% for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-